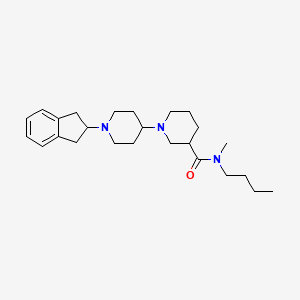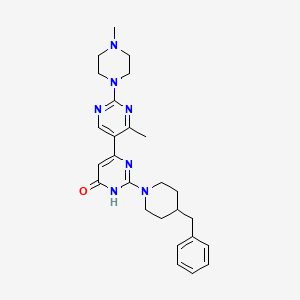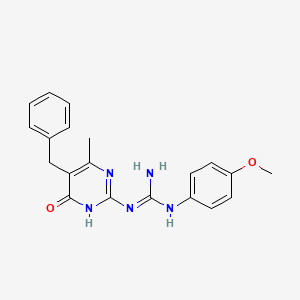
N-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)guanidine, also known as AG-14699, is a small molecule compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a guanidine derivative and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)guanidine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce the production of certain inflammatory mediators.
Biochemical and Physiological Effects
N-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)guanidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of certain inflammatory mediators. It has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)guanidine in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another advantage is its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)guanidine. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to investigate its potential use as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of N-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)guanidine has been reported in several research articles. One method involves reacting 6-chloro-2-aminobenzonitrile with ethyl carbamate in the presence of potassium carbonate and copper powder to obtain the intermediate product, which is further reacted with guanidine hydrochloride to yield the final product. Another method involves reacting 6-chloro-2-aminobenzonitrile with ethyl carbamate in the presence of potassium carbonate and copper powder to obtain the intermediate product, which is then reacted with cyanamide and ammonium chloride to yield the final product.
Applications De Recherche Scientifique
N-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)guanidine has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the growth of cancer cells and has been investigated as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(6-chloro-4-oxo-3H-quinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEDHOSRERHPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-oxo-1H-quinazolin-2-yl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5976948.png)
![ethyl 5-ethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5976955.png)
![1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5976961.png)


![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5976988.png)


![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenoxy)acetamide](/img/structure/B5977015.png)

![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)
![4-(2,5-dimethoxybenzoyl)-N-{[7-(2-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}benzamide](/img/structure/B5977040.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)